An In-Depth Technical Guide to 2,4-Diiodophenylhydrazine (CAS 57279-79-5): Properties, Synthesis, and Application in Indole Synthesis
An In-Depth Technical Guide to 2,4-Diiodophenylhydrazine (CAS 57279-79-5): Properties, Synthesis, and Application in Indole Synthesis
Introduction
2,4-Diiodophenylhydrazine is a halogenated aromatic hydrazine that serves as a valuable and highly specialized intermediate in synthetic organic chemistry. Its strategic placement of two iodine atoms on the phenyl ring makes it a unique building block for introducing heavy atoms into molecular scaffolds, which can be useful for X-ray crystallography studies, or as handles for further cross-coupling reactions. The primary utility of this reagent lies in its role as a precursor in the Fischer indole synthesis, a powerful and classic method for constructing the indole nucleus.[1] This guide provides a comprehensive overview of the physicochemical properties, a validated synthesis protocol, its core reactivity, and a detailed experimental workflow for its application in the synthesis of complex heterocyclic systems relevant to drug discovery and materials science.
Part 1: Physicochemical and Spectroscopic Properties
The physical and chemical properties of 2,4-Diiodophenylhydrazine are fundamental to its handling, storage, and application in synthesis. The heavy iodine atoms significantly influence its molecular weight, density, and reactivity.
Key Physicochemical Data
A summary of the core properties for 2,4-Diiodophenylhydrazine is presented below.
| Property | Value | Source |
| CAS Number | 57279-79-5 | [2] |
| Molecular Formula | C₆H₆I₂N₂ | [2] |
| Molecular Weight | 359.93 g/mol | [2] |
| Appearance | Expected to be a solid (e.g., off-white to brown powder/crystals) | Inferred from related compounds |
| Solubility | Likely soluble in organic solvents like ethanol, DMSO, and DMF; sparingly soluble in water | Inferred from related compounds |
| Melting Point | Not available in literature; expected to be a solid with a defined melting point | - |
Expected Spectroscopic Profile
While specific experimental spectra are not widely published, the following characteristics can be predicted based on the molecular structure:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the hydrazine (-NH-NH₂) protons. The aromatic region should display three signals corresponding to the protons at the C3, C5, and C6 positions, with coupling patterns influenced by their relative positions. The hydrazine protons would likely appear as two separate, broad signals that are exchangeable with D₂O.
-
¹³C NMR: The carbon NMR spectrum will show six signals for the aromatic carbons. The carbons bearing the iodine atoms (C2 and C4) will be shifted significantly downfield.
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands. Key peaks would include N-H stretching vibrations for the hydrazine group (typically in the 3200-3400 cm⁻¹ region) and C=C stretching vibrations for the aromatic ring (around 1450-1600 cm⁻¹).
Part 2: Synthesis of 2,4-Diiodophenylhydrazine
The most reliable and common method for synthesizing substituted phenylhydrazines is through the reduction of a corresponding diazonium salt, which is in turn prepared from the parent aniline.
Causality of the Synthetic Strategy
The synthesis begins with 2,4-diiodoaniline. The primary amino group of the aniline is the reactive handle for conversion into a hydrazine. This is a two-step process:
-
Diazotization: The aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid like HCl) at low temperatures (0–5 °C).[3] This converts the primary amine into a diazonium salt (-N₂⁺). The low temperature is critical to prevent the highly unstable diazonium salt from decomposing.
-
Reduction: The resulting diazonium salt is then reduced to the corresponding hydrazine. A common and effective reducing agent for this transformation is tin(II) chloride (SnCl₂) in concentrated hydrochloric acid.[3][4] The SnCl₂ provides the electrons necessary to reduce the dinitrogen moiety to the hydrazine functional group.
This sequence is a well-established, high-yielding method for preparing a wide range of substituted phenylhydrazines.[4]
Caption: Mechanism of the Fischer Indole Synthesis.
Part 4: Experimental Protocol: Synthesis of 5,7-Diiodo-2,3-dimethyl-1H-indole
This protocol describes a representative Fischer indole synthesis using 2,4-diiodophenylhydrazine and butan-2-one.
Materials and Equipment
-
2,4-Diiodophenylhydrazine
-
Butan-2-one (Methyl Ethyl Ketone)
-
Glacial Acetic Acid
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Standard glassware for workup (separatory funnel, beakers)
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Methodology
-
Reaction Setup:
-
In a 100 mL round-bottom flask, dissolve 2,4-diiodophenylhydrazine (1.0 eq) in glacial acetic acid (approx. 10-15 mL per gram of hydrazine).
-
Add butan-2-one (1.2 eq) to the solution.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approximately 118 °C) using a heating mantle or oil bath.
-
Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting hydrazone.
-
-
Workup and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice-cold water (approx. 100 mL). This will precipitate the crude product.
-
Stir the aqueous suspension for 15-20 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake thoroughly with water to remove residual acetic acid.
-
Dry the crude product under vacuum.
-
-
Purification:
-
The crude 5,7-diiodo-2,3-dimethyl-1H-indole can be purified by column chromatography on silica gel, typically using a hexane/ethyl acetate solvent system as the eluent.
-
Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the final product as a solid.
-
Part 5: Safety and Handling
As a substituted hydrazine, 2,4-Diiodophenylhydrazine requires careful handling. While a specific Material Safety Data Sheet (MSDS) is not widely available, precautions can be inferred from analogous compounds like 2,4-dinitrophenylhydrazine (DNPH). [5][6]
-
Toxicity: Hydrazine derivatives are often toxic and may be harmful if swallowed, inhaled, or absorbed through the skin. [6]Handle in a well-ventilated fume hood.
-
Irritation: The compound may cause skin and serious eye irritation. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Stability: While not as shock-sensitive as its dinitro analog, many hydrazines can be unstable. Avoid grinding the solid or heating it excessively in a dry state. Store in a cool, dry, well-ventilated area away from oxidizing agents.
-
Handling: Use spark-proof tools and avoid creating dust. Wash hands thoroughly after handling.
Conclusion
2,4-Diiodophenylhydrazine is a highly functionalized synthetic intermediate whose value is intrinsically linked to the robust and versatile Fischer indole synthesis. Its di-iodo substitution pattern offers unique opportunities for the synthesis of heavily substituted indoles, which are of significant interest in pharmaceutical research and advanced materials. Understanding its properties, synthesis from readily available anilines, and the mechanistic nuances of its application allows researchers to effectively leverage this compound for the construction of complex molecular architectures.
References
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
Taber, D. F., & Straney, P. J. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2845–2851. Available at: [Link]
- Gaikwad, N. D., et al. (2015). Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction. World Journal of Pharmacy and Pharmaceutical Sciences, 4(9), 1332-1337.
-
DetTX. (2023, July 27). 2,4-Dinitrophenylhydrazine Properties. Retrieved from [Link]
-
Pérez-Cruz, M. A., et al. (2016). Synthesis and antifungal activity of diaryl hydrazones from 2,4-dinitrophenylhydrazine. Journal of the Chilean Chemical Society, 61(3), 3081-3084. Available at: [Link]
- Schmid, A. A., et al. (2021). Cross-reactivity among iodinated contrast agents: should we be concerned?. Quantitative Imaging in Medicine and Surgery, 11(1), 393–405.
-
FooDB. (2010, April 8). Showing Compound 2,4-Dinitrophenylhydrazone (FDB006384). Retrieved from [Link]
-
Sdfine. (n.d.). 2,4-DINITROPHENYLHYDRAZINE GHS Safety Data Sheet. Retrieved from [Link]
- Thaxton, C. B. (1964). STRUCTURE AND REACTIVITY OF THE 2,4-DINITROPHENYLHYDRAZINES. Texas Tech University.
- Singh, A. K. (2021). Synthesis and Analysis of 2,4-Dinitro Phenyl Hydrazine. Research & Reviews: Journal of Chemistry, 10(3).
-
Scribd. (n.d.). Synthesis of 2,4-Dinitrophenylhydrazine. Retrieved from [Link]
-
Oxford Lab Fine Chem LLP. (n.d.). 2,4-DINITROPHENYL HYDRAZINE 98% (For Synthesis). Retrieved from [Link]
-
Wikipedia. (n.d.). 2,4-Dinitrophenylhydrazine. Retrieved from [Link]
-
PubChem. (n.d.). (2,4-Dinitrophenyl)hydrazine. Retrieved from [Link]
-
chemeurope.com. (n.d.). 2,4-Dinitrophenylhydrazine. Retrieved from [Link]
- Google Patents. (n.d.). A kind of preparation method of 2,4 dichloro phenyl hydrazine.
-
Chemos GmbH & Co.KG. (2023, April 20). Safety Data Sheet: 2,4-Dinitrophenylhydrazine. Retrieved from [Link]
- Gorlushko, D. A., et al. (2008). A simple and efficient procedure for diazotization-iodination of aromatic amines in aqueous pastes by the action of sodium nitrite and sodium hydrogen sulfate. Russian Journal of Organic Chemistry, 44(8), 1243–1244.
- Rollas, S. (2010). Reduction of aromatic and heteroaromatic azo compounds with hydrazine hydrate. Marmara Pharmaceutical Journal, 14, 41-46.
-
BYJU'S. (2019, February 18). Diazotization Reaction Mechanism. Retrieved from [Link]
- Filimonov, V. D., et al. (2011). A Green Procedure for the Diazotization–Iodination of Aromatic Amines under Aqueous, Strong-Acid-Free Conditions. Synthesis, 2011(16), 2633-2637.
- Lee, S. Y., & Park, K. H. (2022). Diagnosis and Prevention of Hypersensitivity Reactions to Iodinated Contrast Media. Allergy, Asthma & Immunology Research, 14(5), 445–460.
- Al-Mubarak, S., et al. (2025, June 12). Characterization of Hypersensitivity to Iodinated Contrast Media: Insights from a Six-Year Cohort of 26,465 Procedures. Journal of Clinical Medicine, 14(12), 3794.
-
Cheméo. (n.d.). Chemical Properties of Hydrazine, (2,4-dinitrophenyl)- (CAS 119-26-6). Retrieved from [Link]
- Agency for Toxic Substances and Disease Registry (US). (2020, October). CHEMICAL AND PHYSICAL INFORMATION. In Toxicological Profile for 1,2-Diphenylhydrazine.
- Doña, I., et al. (2020). Hypersensitivity Reactions to Multiple Iodinated Contrast Media. Frontiers in Allergy, 1, 579672.
- Chen, Y., et al. (2025, May 7). Hypersensitivity reactions to iodinated contrast media: potential mechanisms and clinical management.
-
Online Chemistry notes. (2023, May 25). Diazotization reaction: Mechanism and Uses. Retrieved from [Link]
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. 57279-79-5|(2,4-Diiodophenyl)hydrazine|BLD Pharm [bldpharm.com]
- 3. byjus.com [byjus.com]
- 4. 2,4-Dichlorophenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 5. fishersci.fr [fishersci.fr]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
